4,6-Diaminopyrimidine hemisulfate monohydrate
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Overview
Description
4,6-Diaminopyrimidine hemisulfate monohydrate is a chemical compound with the molecular formula C4H6N4· ½H2O4S · H2O. It is commonly used in various scientific research applications due to its unique properties and reactivity. The compound is typically available as an off-white powder and has a melting point of approximately 243-244°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyrimidine hemisulfate monohydrate involves the reaction of pyrimidine derivatives with sulfuric acid. The process typically includes the following steps:
Starting Material: Pyrimidine derivatives are used as the starting material.
Reaction with Sulfuric Acid: The pyrimidine derivatives are reacted with sulfuric acid under controlled conditions to form the hemisulfate salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pyrimidine derivatives are reacted with sulfuric acid in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale purification techniques, and quality control measures are implemented to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyrimidine hemisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4,6-Diaminopyrimidine hemisulfate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-Diaminopyrimidine hemisulfate monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-6-hydroxypyrimidine: A similar compound with hydroxyl groups instead of amino groups.
5,6-Diamino-4-pyrimidinone: Another related compound with different functional groups.
Uniqueness
4,6-Diaminopyrimidine hemisulfate monohydrate is unique due to its specific functional groups and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C8H18N8O6S |
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Molecular Weight |
354.35 g/mol |
IUPAC Name |
pyrimidine-4,6-diamine;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C4H6N4.H2O4S.2H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;;/h2*1-2H,(H4,5,6,7,8);(H2,1,2,3,4);2*1H2 |
InChI Key |
QRYSJEOFNCHGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N)N.C1=C(N=CN=C1N)N.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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